3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[(1R,2S,5R)-3-Oxobicyclo[321]oct-6-en-2-yl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a bicyclo[321]octane core fused with an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,2S,5R)-3-Oxobicyclo[321]oct-6-en-2-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the enantioselective construction of the bicyclo[32The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The double bond within the bicyclic system can be reduced to form saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated bicyclic compounds .
Scientific Research Applications
3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with biological macromolecules, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one
- Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
- (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with an oxazolidinone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
835632-83-2 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-[(1R,2S,5R)-3-oxo-2-bicyclo[3.2.1]oct-6-enyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-9-6-7-1-2-8(5-7)10(9)12-3-4-15-11(12)14/h1-2,7-8,10H,3-6H2/t7-,8+,10+/m1/s1 |
InChI Key |
YDTKLPCKPWXKQB-WEDXCCLWSA-N |
Isomeric SMILES |
C1COC(=O)N1[C@H]2[C@@H]3C[C@H](CC2=O)C=C3 |
Canonical SMILES |
C1COC(=O)N1C2C3CC(CC2=O)C=C3 |
Origin of Product |
United States |
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